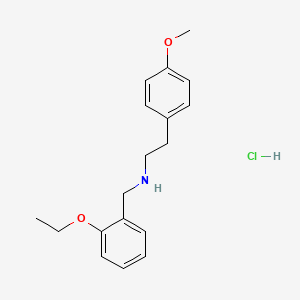![molecular formula C16H17NO3S B5375167 methyl 3-[(mesitylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5375167.png)
methyl 3-[(mesitylcarbonyl)amino]-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(mesitylcarbonyl)amino]-2-thiophenecarboxylate, also known as MTA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTA is a thiophene-based compound that possesses a mesitylcarbonyl group and a methyl ester group, which make it a highly reactive molecule with a unique chemical structure.
Mécanisme D'action
The exact mechanism of action of methyl 3-[(mesitylcarbonyl)amino]-2-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases such as cancer and inflammation. methyl 3-[(mesitylcarbonyl)amino]-2-thiophenecarboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl 3-[(mesitylcarbonyl)amino]-2-thiophenecarboxylate has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the suppression of inflammatory responses. The compound has also been shown to enhance the activity of the immune system and to protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 3-[(mesitylcarbonyl)amino]-2-thiophenecarboxylate in lab experiments is its high potency and specificity, which allows researchers to study its effects on various biological processes in a controlled manner. However, one of the main limitations of using methyl 3-[(mesitylcarbonyl)amino]-2-thiophenecarboxylate is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the research and development of methyl 3-[(mesitylcarbonyl)amino]-2-thiophenecarboxylate, including the identification of new analogs with improved pharmacological properties, the optimization of synthetic methods for large-scale production, and the exploration of new therapeutic applications in areas such as immunology and infectious diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of methyl 3-[(mesitylcarbonyl)amino]-2-thiophenecarboxylate and to better understand its potential clinical applications.
Méthodes De Synthèse
Methyl 3-[(mesitylcarbonyl)amino]-2-thiophenecarboxylate can be synthesized through a multistep process that involves the reaction of mesityl chloride with thiophene-2-carboxylic acid, followed by the reaction of the resulting intermediate with methylamine. The final product is obtained through the esterification of the carboxylic acid group with methanol.
Applications De Recherche Scientifique
Methyl 3-[(mesitylcarbonyl)amino]-2-thiophenecarboxylate has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities, as well as neuroprotective effects.
Propriétés
IUPAC Name |
methyl 3-[(2,4,6-trimethylbenzoyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-9-7-10(2)13(11(3)8-9)15(18)17-12-5-6-21-14(12)16(19)20-4/h5-8H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIIQAGXTKZXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=C(SC=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5375095.png)
![N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5375099.png)

![4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5375122.png)
![6-(4-bromophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5375138.png)

![6-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5375157.png)
![(3S*,5S*)-1-(2-phenylethyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5375162.png)
![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5375164.png)
![4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375172.png)
methanone](/img/structure/B5375176.png)
![5-{[4-(butylamino)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]carbonyl}-2-methylpyrimidin-4(3H)-one](/img/structure/B5375181.png)
![N-allyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5375189.png)
![N-[1-(4-methylphenyl)propyl]propanamide](/img/structure/B5375194.png)